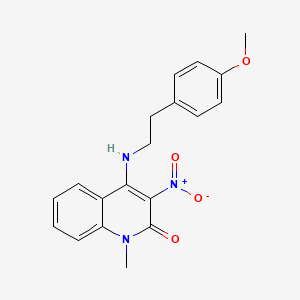

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTZIFZNCRLBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Alkylation: The 1-position of the quinoline is alkylated using methyl iodide in the presence of a base such as potassium carbonate.

Amination: The final step involves the nucleophilic substitution of the nitro group with 4-methoxyphenethylamine under basic conditions, typically using sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in various substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: 4-((4-hydroxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one.

Reduction: 4-((4-methoxyphenethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

Substitution: 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one derivatives with various acyl or sulfonyl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions that may include the use of nitro and amine functional groups. The molecular formula for this compound is C19H22N4O3, with a molecular weight of 354.41 g/mol. Its structure features a quinoline core, which is known for its pharmacological properties.

Biological Activities

1. Antitumor Activity:

Recent studies have indicated that compounds with similar quinoline structures exhibit notable antitumor properties. For instance, derivatives of quinoline have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds that incorporate methoxy and phenethyl groups have shown enhanced activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent antiproliferative effects .

2. Antimalarial Activity:

The antimalarial potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum. In vitro studies have demonstrated that certain analogs exhibit half-maximal inhibitory concentrations (IC50) below 0.5 μM, indicating strong antimalarial activity . The mechanism often involves interference with the heme detoxification pathway in the malaria parasite.

3. Other Therapeutic Applications:

Beyond antitumor and antimalarial activities, quinoline derivatives are being explored for additional therapeutic applications, including antimicrobial and anti-inflammatory effects. Their ability to modulate biological pathways makes them candidates for further development in treating various diseases.

Case Studies

| Study | Compound | Target | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | Quinoline Derivative A | MCF-7 Cells | 5 μg/mL | Significant cytotoxicity observed |

| Study 2 | Quinoline Derivative B | HCT-116 Cells | 3 μg/mL | Effective against colon cancer |

| Study 3 | Quinoline Derivative C | P. falciparum (K1 strain) | <0.5 μM | Strong antimalarial effect |

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinolinones are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Profiles and Key Properties of Selected Quinolinones

Key Observations:

In contrast, the nitroacetyl group in 3-(nitroacetyl)-1-ethylquinolin-2(1H)-one facilitates cyclization and heterocycle formation . Hydroxyethyl and methylamino groups in other analogues (e.g., ) may improve water solubility but reduce lipophilicity compared to the target’s methoxyphenethylamino group.

Position 4 Substituents: The 4-methoxyphenethylamino group in the target compound likely enhances membrane permeability due to its lipophilic aromatic ring and flexible ethyl linker. This contrasts with the hydroxy group in 4-hydroxy-6,7-dimethoxyquinolinone , which may limit bioavailability.

Biological Activity: Compounds with aminoethyl side chains, such as III-a2 in , exhibit anticancer activity (e.g., 80.12% yield, 133°C melting point) . The target compound’s methoxyphenethylamino group could similarly interact with cellular targets but requires empirical validation.

Reactivity and Stability

- The nitro group at position 3 in the target compound may confer stability under acidic conditions, as seen in 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one .

- In contrast, nitroacetyl-substituted quinolinones undergo cyclization and form heterocyclic systems (e.g., pyrazoloquinolines) when reacted with hydrazines or amines .

Biological Activity

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of 342.37 g/mol. Its structure consists of a quinoline core substituted with a methoxyphenethyl amino group and a nitro group, which are critical for its biological activity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound include:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of the cell cycle.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial DNA synthesis.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.

- DNA Interaction : The nitro group may facilitate intercalation into DNA, disrupting replication.

- Apoptosis Induction : The compound can activate apoptotic pathways by increasing reactive oxygen species (ROS) levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity.

Study 2: Antimicrobial Activity

In a study assessing antimicrobial efficacy, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight its potential as an antibacterial agent.

Study 3: Anti-inflammatory Potential

Another research article focused on the anti-inflammatory effects observed in murine models. Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory disorders.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 12 µM (MCF-7 cells) | Journal of Medicinal Chemistry |

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Antimicrobial Agents Journal |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 | Inflammation Research Journal |

Q & A

Q. Critical Parameters :

- Temperature during nitration to prevent over-oxidation.

- Stoichiometric excess of 4-methoxyphenethylamine (1.2–1.5 equiv) to drive amination.

- Acidic pH (~4–5) to stabilize intermediates during cyclization .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. Methodological Answer :

(Advanced) How can researchers resolve contradictions in spectral data when confirming the structure of novel derivatives?

Q. Methodological Answer :

Cross-Validation : Combine NMR (¹H, ¹³C, DEPT) with HSQC/HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between methoxyphenyl OCH₃ and adjacent carbons resolve substitution patterns .

Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to distinguish overlapping signals in crowded regions (e.g., aromatic protons).

Crystallography : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) via single-crystal X-ray analysis, as demonstrated for dihydroquinoline analogs .

Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311++G** basis set) to validate assignments .

(Advanced) What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Q. Methodological Answer :

- Solubility Enhancement :

- Stability Optimization :

(Advanced) How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states. For example, calculate activation energy for amination at C4 of the quinoline ring to identify optimal leaving groups (e.g., Cl vs. OMs) .

Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group adjacent to C3) to predict sites for nucleophilic attack .

MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize charged intermediates, accelerating substitution .

(Advanced) What are the challenges in scaling up the synthesis while maintaining regioselectivity, and how can they be mitigated?

Methodological Answer :

Challenges :

- Regioselectivity Loss : Competing reactions (e.g., over-nitration) at higher scales due to poor heat dissipation.

- Purification Bottlenecks : Column chromatography becomes impractical for >10 g batches.

Q. Mitigation Strategies :

- Flow Chemistry : Use microreactors for nitration to enhance temperature control and reduce side products .

- Catalytic Optimization : Employ InCl₃ (20 mol%) in microwave-assisted amination to reduce reaction time (5 min vs. 24 h) and improve yield (63% vs. 45%) .

- Crystallization-Driven Purification : Design derivatives with high crystallinity (e.g., chloro analogs) for scalable recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.